(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
Overview
Description
®-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzylamino group, an indene moiety, and an imidazo[4,5-b]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the indene moiety: This step involves the addition of the indene group to the imidazo[4,5-b]pyridine core under specific reaction conditions.
Attachment of the chlorobenzylamino group: This step involves the nucleophilic substitution reaction where the chlorobenzylamine is introduced to the intermediate compound.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the imidazo[4,5-b]pyridine core, potentially leading to the formation of reduced derivatives.
Substitution: The chlorobenzylamino group can participate in substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can lead to the formation of indanones, while reduction of the imidazo[4,5-b]pyridine core can yield dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of chlorobenzylamino groups with biological targets. Its structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the development of drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of ®-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The chlorobenzylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The indene moiety and imidazo[4,5-b]pyridine core can also contribute to the compound’s overall activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorobenzylamino group.
Tirzepatide: A glucagon-like peptide 1 (GLP-1) medication with a different mechanism of action but similar structural complexity.
Uniqueness
What sets ®-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate apart is its unique combination of structural features. The presence of the indene moiety, imidazo[4,5-b]pyridine core, and chlorobenzylamino group provides a distinct set of chemical properties and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
methyl 2-[(2-chlorophenyl)methylamino]-1-[(1R)-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-31-23(30)19-11-13-21-22(27-19)28-24(26-14-16-7-3-5-9-18(16)25)29(21)20-12-10-15-6-2-4-8-17(15)20/h2-9,11,13,20H,10,12,14H2,1H3,(H,26,27,28)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEXPWDMDDVECG-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)N(C(=N2)NCC3=CC=CC=C3Cl)C4CCC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC2=C(C=C1)N(C(=N2)NCC3=CC=CC=C3Cl)[C@@H]4CCC5=CC=CC=C45 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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